
2-(1-Methylcyclopropyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylcyclopropyl)propan-2-ol is an organic compound with the molecular formula C7H14O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a cyclopropyl group, a three-membered ring that imparts significant strain and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-methylcyclopropylcarbinol with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and may be conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the hydration of 1-methylcyclopropene. This process can be catalyzed by acids such as sulfuric acid or phosphoric acid, which facilitate the addition of water to the double bond of the cyclopropene, yielding the desired alcohol.
化学反应分析
Types of Reactions
2-(1-Methylcyclopropyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学研究应用
2-(1-Methylcyclopropyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
作用机制
The mechanism by which 2-(1-Methylcyclopropyl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules.
相似化合物的比较
Similar Compounds
2-Methylpropan-2-ol: A structurally similar compound with a different arrangement of the methyl group.
Propan-2-ol: A simpler alcohol with a similar hydroxyl group but lacking the cyclopropyl ring.
Uniqueness
2-(1-Methylcyclopropyl)propan-2-ol is unique due to the presence of the cyclopropyl group, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other alcohols and contributes to its unique chemical and physical properties.
属性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC 名称 |
2-(1-methylcyclopropyl)propan-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(2,8)7(3)4-5-7/h8H,4-5H2,1-3H3 |
InChI 键 |
SLWJJLUQLVJUPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








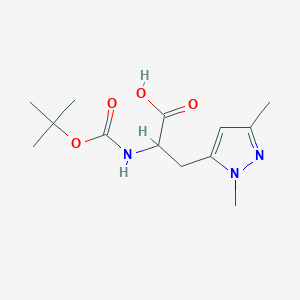
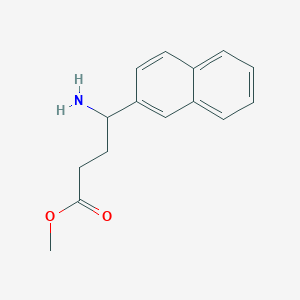

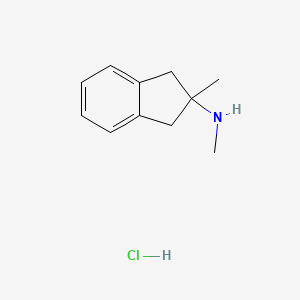

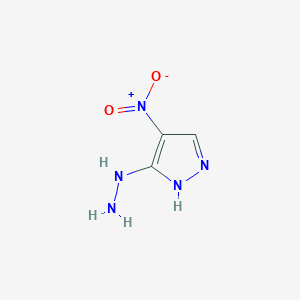
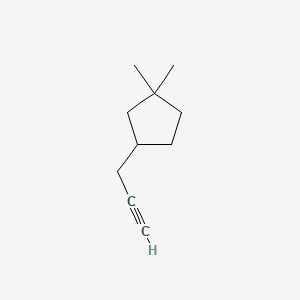
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)
